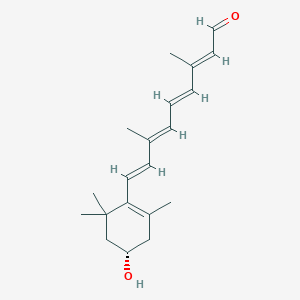

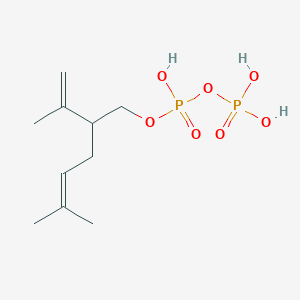

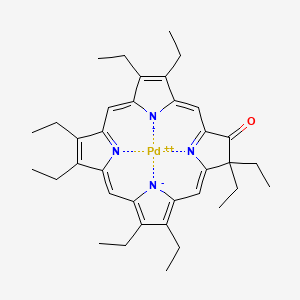

![molecular formula C52H98O16S B1263029 3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)

3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S)-2,4-dimethyldocosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

Exercise Performance Enhancement

Trehalose, a disaccharide component of the compound in focus, has been investigated for its potential to enhance exercise performance. A study involving a double-blind crossover trial revealed that pre-exercise ingestion of trehalose could significantly increase mean power output in both peak power and endurance tests. It was hypothesized that this improvement was related to trehalose's activation of specific taste receptors in the oral cavity, which could be contributing to enhanced performance. This finding indicates the potential application of trehalose in the formulation of sports nutrition products aimed at enhancing athletic performance (Suzuki et al., 2020).

Cryopreservation of Biological Materials

The cryoprotective properties of trehalose have been explored in various studies. For example, research has shown that microinjected trehalose significantly protects human oocytes against freeze-associated stresses during cryopreservation, suggesting its potential utility in fertility treatments and oocyte preservation (Eroğlu et al., 2002). In another study, trehalose was found to be beneficial as an adjuvant treatment in improving tear quality post-laser-assisted in situ keratomileusis (LASIK), indicating its potential therapeutic application in ocular surface treatment post-surgery (Orobia et al., 2017).

Medical and Pharmaceutical Applications

The diverse functionalities of trehalose and related compounds have been explored in various medical and pharmaceutical contexts. One study highlighted its efficacy in reducing ocular surface inflammation after cataract surgery, demonstrating the potential of trehalose-based formulations in post-operative care (Cagini et al., 2021). Another study elucidated the role of trehalose in dry eye treatment, showing its effectiveness in reducing dry eye symptoms and improving patient satisfaction compared to standard treatments (Chiambaretta et al., 2017).

properties

Product Name |

3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose |

|---|---|

Molecular Formula |

C52H98O16S |

Molecular Weight |

1011.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S)-2,4-dimethyldocosanoate |

InChI |

InChI=1S/C52H98O16S/c1-5-7-9-11-13-15-17-19-20-21-23-24-26-28-30-32-34-39(3)36-40(4)50(59)66-47-45(57)42(38-54)64-52(67-51-48(68-69(60,61)62)46(58)44(56)41(37-53)63-51)49(47)65-43(55)35-33-31-29-27-25-22-18-16-14-12-10-8-6-2/h39-42,44-49,51-54,56-58H,5-38H2,1-4H3,(H,60,61,62)/t39-,40-,41+,42+,44+,45+,46-,47-,48+,49+,51+,52+/m0/s1 |

InChI Key |

YNPYFRSVOSNSOA-KVIUZPNGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

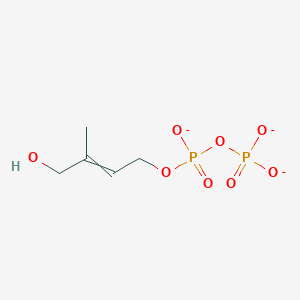

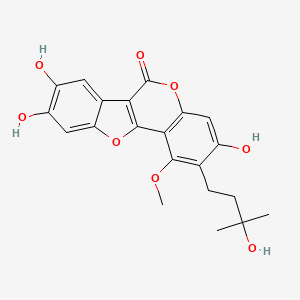

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)

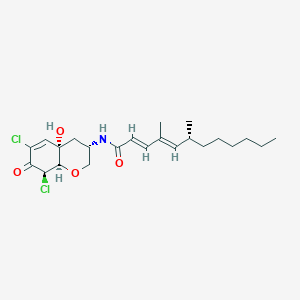

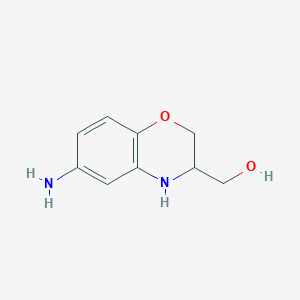

![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)

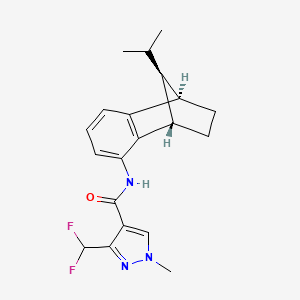

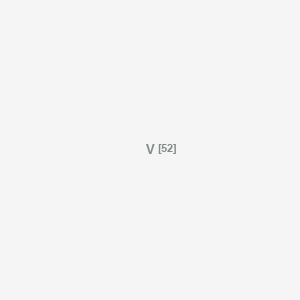

![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)